N-(3-chlorophenyl)-3-nitrobenzamide
Description
Contextualization within Benzamide (B126) Chemistry and Medicinal Chemistry Landscape
Benzamides, amides derived from benzoic acid, are a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects. walshmedicalmedia.com The amide bond itself is a fundamental feature in countless biological processes, making benzamides valuable building blocks in the synthesis of bioactive molecules. researchgate.net
The introduction of a halogen atom, such as chlorine, into a drug candidate can significantly impact its properties. Halogens can alter a molecule's conformation, lipophilicity, and metabolic stability. researchgate.net The presence of a chlorine atom on the phenyl ring of N-(3-chlorophenyl)-3-nitrobenzamide is therefore not a trivial substitution. It can enhance binding affinity to target proteins through halogen bonding and other non-covalent interactions, a strategy increasingly exploited in rational drug design. researchgate.net
Similarly, the nitro group is a versatile functional group in drug design. mdpi.com Often considered a "pharmacophore," the nitro group's strong electron-withdrawing nature can profoundly influence a molecule's electronic properties and reactivity. mdpi.comresearchgate.net It can participate in crucial hydrogen bonding interactions and, in some contexts, undergo metabolic reduction to form reactive intermediates that are key to the compound's mechanism of action. mdpi.comnih.gov However, the nitro group can also be a "toxicophore," and understanding the structural features that differentiate these roles is a critical area of research. nih.gov
The combination of both a chloro and a nitro substituent on the benzamide scaffold, as seen in this compound, creates a molecule with a unique electronic and steric profile, making it a compelling subject for academic investigation.
Academic Significance and Research Gaps for this compound
The academic significance of this compound lies in its potential to serve as a lead compound for the development of novel therapeutic agents. Its structural features suggest potential interactions with a variety of biological targets. While research on closely related analogues exists, a comprehensive understanding of this specific compound is still emerging.
A significant research gap is the detailed elucidation of its mechanism of action at the molecular level. While the individual contributions of the chloro and nitro groups are generally understood, their synergistic or antagonistic effects within this specific chemical architecture are not fully characterized. Furthermore, a thorough exploration of its potential therapeutic applications, supported by robust preclinical data, remains an area ripe for investigation.
Overview of Current Research Trends and Future Prospects for Halogenated and Nitro-Substituted Benzamides
Current research on halogenated and nitro-substituted benzamides is vibrant and multifaceted. In the realm of halogenated benzamides, there is a growing interest in their application as imaging agents for tumors and their potential as selective inhibitors of enzymes like carbonic anhydrases. acs.orgnih.gov The ability of halogens to modulate binding affinity and selectivity is a key driver of this research. researchgate.net
For nitro-substituted benzamides, research continues to explore their diverse biological activities, including their roles as anti-inflammatory and antimicrobial agents. nih.govresearchgate.net A major focus is on understanding the bioreductive activation of the nitro group and harnessing it for targeted drug delivery and prodrug strategies. mdpi.comresearchgate.net The development of nitro-containing compounds with improved safety profiles is also a significant research thrust. researchgate.net
Future prospects for this class of compounds are promising. The synthesis of novel derivatives with varied substitution patterns will likely lead to the discovery of molecules with enhanced potency and selectivity for specific biological targets. Advanced computational methods, such as molecular docking and dynamic simulations, will play an increasingly important role in guiding the rational design of these compounds. nih.gov The exploration of hybrid molecules that combine the benzamide core with other pharmacophores is also a promising avenue for future research. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-4-2-5-11(8-10)15-13(17)9-3-1-6-12(7-9)16(18)19/h1-8H,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCSZICPDJMTCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180502 | |
| Record name | Benzanilide, 3'-chloro-3-nitro- | |
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Molecular Weight |
276.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2585-22-0 | |
| Record name | Benzanilide, 3'-chloro-3-nitro- | |
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| Record name | NSC406598 | |
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| Record name | Benzanilide, 3'-chloro-3-nitro- | |
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| Record name | 3'-CHLORO-3-NITROBENZANILIDE | |
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| Record name | N-(3-chlorophenyl)-3-nitrobenzamide | |
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Synthetic Methodologies and Advanced Chemical Transformations
Established and Emerging Synthetic Routes to N-(3-chlorophenyl)-3-nitrobenzamide
The formation of the amide bond is the central transformation in the synthesis of this compound. This can be achieved through various established and modern synthetic protocols, ranging from conventional methods to advanced catalytic systems.
Conventional strategies for the synthesis of this compound primarily rely on the reaction of an activated carboxylic acid derivative with an amine. The most common approach is a nucleophilic acyl substitution involving 3-nitrobenzoyl chloride and 3-chloroaniline (B41212).
This method typically involves two steps:
Activation of 3-Nitrobenzoic Acid: 3-nitrobenzoic acid is converted into its more reactive acid chloride derivative, 3-nitrobenzoyl chloride. This is commonly achieved using activating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.govgoogle.com
Amide Coupling: The resulting 3-nitrobenzoyl chloride is then reacted with 3-chloroaniline in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. mdpi.com This type of reaction is often referred to as the Schotten-Baumann reaction. mdpi.com
An alternative, though less atom-economical, conventional method is the direct coupling of 3-nitrobenzoic acid with 3-chloroaniline using stoichiometric amounts of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or propylphosphonic acid anhydride (T3P). ucl.ac.uk While effective, these methods generate significant stoichiometric byproducts, which presents challenges for purification and waste management. ucl.ac.uk
Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste. unimi.it Catalytic direct amidation, which forms the amide bond directly from a carboxylic acid and an amine with the removal of water, is a highly desirable but challenging transformation. ucl.ac.ukunimi.it While specific catalytic systems for this compound are not extensively detailed, general advancements in amide bond formation are applicable. Boric acid derivatives, for instance, have been shown to catalyze direct amidation at elevated temperatures. ucl.ac.uk
Transition-metal catalysts have also been explored for amide synthesis, often through pathways like the oxidative amidation of aldehydes or alcohols. acs.org A ruthenium-based catalyst, for example, can facilitate the oxidation of a hemiaminal intermediate (formed from an aldehyde and an amine) to an amide. ucl.ac.uk
Reaction optimization plays a crucial role in maximizing yield and purity while minimizing costs and environmental impact. Key parameters for optimization include the choice of solvent, temperature, reaction time, and the nature and amount of catalyst or coupling agent. Microwave-assisted synthesis has emerged as a powerful tool for optimization, often leading to significantly reduced reaction times and improved yields compared to conventional heating. mdpi.comresearchgate.net
| Parameter | Conventional Method | Optimized/Catalytic Approach | Rationale for Optimization |
|---|---|---|---|
| Activating Agent | Stoichiometric (e.g., SOCl₂, EDC) | Substoichiometric/Catalytic (e.g., Boric Acid, Ru-catalyst) | Reduces waste, improves atom economy, simplifies purification. ucl.ac.uk |
| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Greener solvents (e.g., Toluene, 2-MeTHF) or solvent-free | Reduces toxicity and environmental impact. jddhs.com |
| Temperature | High temperatures, prolonged heating | Lower temperatures or targeted heating (Microwave) | Saves energy, reduces byproduct formation, shortens reaction time. mdpi.comresearchgate.net |
| Work-up | Aqueous washes, extractions | Direct isolation, filtration of catalyst | Simplifies process, reduces solvent and water usage. |
Derivatization Strategies and Analogue Synthesis for Structure-Activity Probing
To investigate the structure-activity relationships (SAR) of this compound, medicinal chemists systematically synthesize analogues by modifying different parts of the molecule. These modifications allow for the probing of how changes in steric, electronic, and lipophilic properties affect biological activity.
The N-(3-chlorophenyl) portion of the molecule offers several sites for modification to explore its role in receptor binding or enzyme inhibition.
Positional Isomerism: The chlorine substituent can be moved from the meta (3-position) to the ortho (2-position) or para (4-position) to assess the impact of its location. nih.gov
Halogen Substitution: The chlorine atom can be replaced with other halogens, such as fluorine or bromine, to fine-tune electronic and steric properties. nih.gov
Introduction of Other Substituents: Additional functional groups can be introduced onto the phenyl ring. For example, adding an electron-donating methyl group (e.g., N-(3-chloro-4-methylphenyl)) or another electron-withdrawing group can significantly alter the compound's properties and biological activity. nih.govresearchgate.net
Ring Replacement: In more drastic modifications, the entire chlorophenyl ring could be replaced with other aromatic or heteroaromatic systems.
The 3-nitrobenzamide (B147352) core is another key area for derivatization to build a comprehensive SAR profile.
Nitro Group Position: The nitro group can be relocated to the ortho or para positions of the benzamide (B126) ring to produce N-(3-chlorophenyl)-2-nitrobenzamide and N-(3-chlorophenyl)-4-nitrobenzamide, respectively.
Substitution of the Nitro Group: The strongly electron-withdrawing nitro group can be replaced by other isosteres such as a cyano (-CN) or trifluoromethyl (-CF₃) group to modulate electronic effects and hydrogen bonding capacity. nih.govnih.gov
Disubstitution: The introduction of a second nitro group, yielding a dinitrobenzamide derivative, can enhance interactions with biological targets. nih.govrhhz.net
Additional Ring Substituents: Other positions on the benzamide ring can be functionalized. For instance, the synthesis of N-(3-chlorophenyl)-2-methyl-3-nitrobenzamide introduces a methyl group adjacent to the amide linkage, which can influence the molecule's conformation. uni.lu
| Modification Site | Example of Modification | Potential Impact on Activity | Reference Example |
|---|---|---|---|
| Chlorophenyl Moiety | Move Cl from meta to ortho/para position | Alters steric hindrance and dipole moment. | N-(2-chlorophenyl)benzamide nih.gov |
| Add methyl group (e.g., at position 4) | Increases lipophilicity and introduces steric bulk. | N-(3-chloro-4-methylphenyl) derivatives researchgate.net | |
| Nitrobenzamide Scaffold | Move NO₂ from meta to para position | Changes the electronic distribution and geometry. | N-(3-chlorophenethyl)-4-nitrobenzamide mdpi.com |
| Add a second NO₂ group (e.g., at position 5) | Increases electron-withdrawing character and potential for H-bonding. | 3,5-dinitrobenzamides rhhz.net | |
| Replace NO₂ with CF₃ | Modifies electronics and increases lipophilicity. | 3-nitro-5-(trifluoromethyl) derivatives nih.gov |
Green Chemistry Principles and Sustainable Synthesis of this compound and its Derivatives
The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. jddhs.com The synthesis of this compound and its analogues can be made more sustainable by implementing these principles.
Waste Prevention and Atom Economy: The ideal synthesis incorporates all atoms from the starting materials into the final product. Catalytic direct amidation is superior to methods using stoichiometric coupling agents, which generate significant waste. ucl.ac.ukmdpi.com
Use of Safer Solvents: Traditional syntheses often use hazardous solvents like dichloromethane or dimethylformamide (DMF). nih.govmdpi.com Green chemistry promotes the use of safer alternatives such as water, ethanol, or bio-based solvents, or performing reactions in solvent-free conditions. jddhs.comrasayanjournal.co.in
Catalysis: The use of recoverable and reusable catalysts, such as heterogeneous catalysts or biocatalysts, is a cornerstone of green chemistry. jddhs.com These catalysts can simplify product purification and reduce the generation of waste associated with stoichiometric reagents.
| Green Chemistry Principle | Conventional Approach | Sustainable Alternative |
|---|---|---|
| Atom Economy | Use of stoichiometric coupling agents (e.g., EDC), generating byproducts. ucl.ac.uk | Catalytic direct amidation where water is the only byproduct. ucl.ac.uk |
| Solvent Choice | Use of chlorinated solvents (e.g., Dichloromethane). mdpi.com | Use of water, ethanol, or solvent-free conditions. jddhs.com |
| Energy Use | Prolonged heating under reflux. | Microwave-assisted synthesis or reactions at ambient temperature. mdpi.com |
| Reagent Type | Stoichiometric activating agents (e.g., Thionyl chloride). nih.gov | Use of recyclable heterogeneous or biocatalysts. jddhs.com |
Advanced Structural Characterization and Conformational Analysis
Detailed Spectroscopic Investigations
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition and elucidating the fragmentation patterns of organic molecules. For N-(3-chlorophenyl)-3-nitrobenzamide, electrospray ionization (ESI) is a common technique used to generate protonated molecules [M+H]⁺ for analysis.
The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the robust amide bond. Based on studies of similar compounds like N-(3-chlorophenethyl)-4-nitrobenzamide, two principal fragmentation routes are plausible. sigmaaldrich.com The first involves the cleavage of the C-N amide bond, while the second pathway involves the breaking of the sigma bond adjacent to the amide. sigmaaldrich.com
A proposed fragmentation pathway for this compound would likely yield characteristic ions. The initial protonated molecule would be observed with a specific mass-to-charge ratio (m/z). Subsequent fragmentation through collision-induced dissociation would lead to the formation of several key fragment ions.
Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct | Predicted m/z |
| [M+H]⁺ | 277.03746 |
| [M+Na]⁺ | 299.01940 |
| [M+K]⁺ | 314.99334 |
| [M+NH₄]⁺ | 294.06400 |
This data is based on predicted values for the closely related isomer N-(4-chlorophenyl)-3-nitrobenzamide. uni.lu
Table 2: Proposed Fragmentation Pathway and Major Fragment Ions of this compound
| Proposed Fragment | Structure / Origin | Predicted m/z |
| 3-nitrobenzoyl cation | Cleavage of the amide C-N bond | 150.0134 |
| 3-chlorophenylaminyl radical cation | Cleavage of the amide C-N bond | 126.0050 |
| 3-nitrobenzaldehyde radical cation | Loss of the chlorophenylamino group | 151.0215 |
| 3-chlorophenyl isocyanate radical cation | Rearrangement and loss of the nitrobenzoyl group | 153.0030 |
The proposed fragmentation is based on established fragmentation patterns of similar benzamide (B126) structures.
Chiroptical Spectroscopy for Chirality Assignment
Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental in determining the stereochemistry of chiral molecules. A molecule is chiral if it is non-superimposable on its mirror image, a property most often arising from the presence of a stereocenter, such as a carbon atom attached to four different substituents.
This compound is an achiral molecule. It does not possess any stereocenters, and its structure contains a plane of symmetry. Consequently, it does not exhibit optical activity and will not produce a signal in chiroptical spectroscopy. Therefore, chiroptical spectroscopy for chirality assignment is not applicable to this compound itself. This technique would only become relevant if a chiral center were introduced into the molecule, for instance, through the addition of a chiral substituent to either of the phenyl rings or the amide nitrogen.
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations (DFT) of N-(3-chlorophenyl)-3-nitrobenzamide
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to calculate optimized molecular geometries, electronic properties, and spectroscopic parameters with high accuracy. For this compound, DFT calculations would provide a foundational understanding of its intrinsic molecular properties.
Electronic Structure, Frontier Molecular Orbitals (HOMO-LUMO), and Reactivity Descriptors
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.
HOMO-LUMO Gap (ΔE): A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of strong electron-withdrawing groups (the nitro group, -NO₂, and the chloro group, -Cl) is expected to lower the energy of the LUMO, likely resulting in a relatively small HOMO-LUMO gap and indicating higher reactivity.
Reactivity Descriptors: From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical potential (μ), hardness (η), and electrophilicity index (ω). These descriptors would quantify the molecule's tendency to interact with other chemical species, providing a theoretical basis for its reactivity.
While specific DFT studies providing exact energy values for this compound are not prominent in the surveyed literature, the principles of frontier orbital theory allow for a qualitative prediction of its electronic behavior.
Molecular Electrostatic Potential (MEP) Analysis and Charge Distribution
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-deficient regions, which are crucial for understanding intermolecular interactions.
For this compound, an MEP analysis would likely reveal:
Negative Potential Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide linkage, which possess high electronegativity.
Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The most significant positive potential is expected on the hydrogen atom of the amide group (N-H), making it a primary site for hydrogen bonding. The aromatic protons would also exhibit a positive potential.
Neutral Regions (Green): These areas would be found on the carbon backbone of the phenyl rings.
This detailed charge landscape is fundamental for predicting how the molecule will interact with biological receptors or other reactants.
Spectroscopic Property Prediction and Validation
Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for structural validation. DFT methods can simulate vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
Vibrational Analysis: Theoretical calculations of vibrational frequencies would help in assigning the characteristic stretching and bending modes of the functional groups in this compound, such as the C=O stretch of the amide, the N-H stretch, and the symmetric and asymmetric stretches of the NO₂ group.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). These predicted spectra would provide a theoretical benchmark for the assignment of signals in experimentally obtained NMR data, confirming the molecular structure.
Although detailed computational studies for this specific molecule are not widely published, the methodology remains a standard for validating the synthesis and structure of novel compounds.
Molecular Dynamics Simulations and Conformational Space Exploration
While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insights into how a molecule moves and changes shape over time, especially in a biological or solution-phase environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, revealing dynamic behaviors.
Conformational Flexibility and Dynamics in Solution
MD simulations in a solvent would explore the potential energy surface of the molecule, identifying stable low-energy conformers and the energy barriers between them. The simulation would reveal the flexibility of the molecule, showing how the two aromatic rings twist and turn relative to each other in a dynamic solution environment.
Ligand-Solvent Interactions and Solvation Effects
The behavior of a molecule is significantly influenced by its surrounding solvent. MD simulations explicitly model the interactions between the solute (this compound) and the solvent molecules (e.g., water or an organic solvent).
These simulations can quantify key solvation effects:
Hydrogen Bonding: The analysis of MD trajectories can determine the stability and lifetime of hydrogen bonds between the molecule's N-H and C=O groups and the solvent molecules.
Solvation Shell: MD can characterize the structure of the solvent molecules immediately surrounding the solute, known as the solvation shell. This reveals how the solvent organizes itself around different parts of the molecule, such as the hydrophobic phenyl rings and the polar nitro and amide groups.
Conformational Preference: The presence of a solvent can alter the conformational preferences of the molecule. MD simulations can predict whether a polar or nonpolar solvent will stabilize different conformers, providing a more realistic model of the molecule's structure in a specific medium.
Molecular Docking and Ligand-Macromolecule Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interaction between a ligand, such as this compound, and a biological macromolecule, typically a protein or enzyme.
The prediction of binding modes and affinities is a primary goal of molecular docking. For a compound like this compound, this would involve docking it into the active site of a relevant biological target. The choice of target would depend on the therapeutic area of interest. For instance, based on studies of similar nitrobenzamide derivatives, potential targets could include enzymes like inducible nitric oxide synthase (iNOS) or histone deacetylases (HDACs). nih.govnih.gov
The docking process generates various possible binding poses of the ligand within the receptor's binding pocket. These poses are then scored based on a scoring function that estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. The binding affinity is a measure of the strength of the interaction between the ligand and the target.
Table 1: Theoretical Molecular Docking Parameters for this compound with a Hypothetical Enzyme Active Site
| Parameter | Description | Predicted Value/Outcome |
| Docking Score | An estimation of the binding affinity between the ligand and the receptor. | Lower scores indicate stronger binding. |
| Binding Energy | The calculated energy released upon ligand-receptor binding. | More negative values suggest more stable complexes. |
| Binding Pose | The specific orientation and conformation of the ligand within the active site. | Details the spatial arrangement of the ligand. |
| Hydrogen Bonds | The number and location of hydrogen bonds formed between the ligand and receptor. | Crucial for stabilizing the complex. |
| Hydrophobic Interactions | The non-polar interactions between the ligand and receptor. | Contribute significantly to binding affinity. |
| van der Waals Forces | Weak intermolecular forces that contribute to the overall binding. | Important for close-range interactions. |
This table represents a theoretical model of the kind of data that would be generated from a molecular docking study, as specific data for this compound is not available.
A critical outcome of molecular docking is the identification of key amino acid residues within the target's active site that interact with the ligand. These interactions are fundamental to the ligand's mechanism of action. For this compound, this would involve analyzing the docking poses to pinpoint which residues form hydrogen bonds, hydrophobic interactions, or other types of contacts with the molecule.
The nitro group and the amide linkage in this compound are likely to be key pharmacophoric features, capable of forming hydrogen bonds with donor or acceptor groups in the active site. The chlorophenyl and nitrobenzoyl rings can participate in hydrophobic and aromatic stacking interactions.
A pharmacophore model can be developed based on these interactions. This model defines the essential spatial arrangement of features necessary for a molecule to interact with a specific target. For this compound, a hypothetical pharmacophore might include:
A hydrogen bond acceptor (from the nitro group and carbonyl oxygen).
A hydrogen bond donor (from the amide nitrogen).
Two aromatic rings.
Table 2: Hypothetical Key Interacting Residues and Pharmacophoric Features for this compound
| Interacting Residue (Example) | Type of Interaction | Pharmacophoric Feature of Ligand |
| Arginine | Hydrogen Bond | Nitro group (oxygen atoms) |
| Tyrosine | Pi-Pi Stacking | Phenyl ring |
| Leucine | Hydrophobic | Chlorophenyl ring |
| Serine | Hydrogen Bond | Amide group (N-H or C=O) |
This table is illustrative and based on general principles of ligand-receptor interactions, as specific data for the target compound is not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.
For this compound, a QSAR study would typically be part of a larger analysis of a series of related benzamide (B126) derivatives. The goal would be to develop a model that can predict the biological activity of new, unsynthesized derivatives. This is achieved by correlating the variation in biological activity with changes in molecular descriptors.
The process involves calculating a variety of molecular descriptors for each compound in the series, such as:
Electronic descriptors: (e.g., partial charges, dipole moment) which can be influenced by the nitro and chloro substituents.
Steric descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.
Hydrophobic descriptors: (e.g., LogP) which measure the lipophilicity of the compound.
Topological descriptors: which describe the connectivity of atoms in the molecule.
A statistical method, such as multiple linear regression or partial least squares, is then used to build an equation that relates these descriptors to the observed biological activity. A robust QSAR model will have high correlation coefficients (r²) and good predictive power, often validated by a cross-validation coefficient (q²). researchgate.net
Table 3: Representative Molecular Descriptors for QSAR Analysis of Benzamide Derivatives
| Descriptor Type | Example Descriptor | Relevance to this compound |
| Electronic | Hammett constant (σ) | The electron-withdrawing nature of the nitro and chloro groups significantly affects electronic properties. |
| Hydrophobic | LogP | The overall lipophilicity influences membrane permeability and binding to hydrophobic pockets. |
| Steric | Molar Refractivity (MR) | Reflects the volume and polarizability of the molecule. |
| Topological | Wiener Index | Describes the branching and connectivity of the molecular structure. |
This table provides examples of descriptors that would be relevant in a QSAR study of compounds like this compound.
The resulting QSAR model can then be used to predict the activity of new benzamide derivatives and to guide the design of more potent compounds. For instance, if the model indicates that increased hydrophobicity in a certain region of the molecule enhances activity, new derivatives could be designed with this feature.
Future Research Directions and Emerging Methodologies
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Activity Prediction
Development of Novel and Sustainable Synthetic Methodologies
The chemical synthesis of N-(3-chlorophenyl)-3-nitrobenzamide traditionally involves two key transformations: the formation of an amide bond and the nitration of an aromatic ring. Future research will likely focus on developing more sustainable and efficient methods for these reactions, aligning with the principles of green chemistry.
Conventional amide bond formation often relies on coupling reagents that generate significant waste. bohrium.com Emerging sustainable alternatives include catalytic methods that avoid the use of stoichiometric activators. sigmaaldrich.com For the synthesis of this compound, this could involve the direct condensation of 3-nitrobenzoic acid and 3-chloroaniline (B41212) using reusable catalysts such as boric acid or silica-based catalysts. bohrium.comsemanticscholar.orgwhiterose.ac.uk Enzymatic catalysis, for instance using lipases, also presents a green and highly selective approach for amide synthesis. nih.gov Another innovative and environmentally friendly approach is the hydration of nitriles, which can be achieved using biocompatible and recyclable procedures. mdpi.com
Regarding the nitration step, traditional methods using mixed nitric and sulfuric acids are effective but generate large amounts of acidic waste. sibran.runih.gov Greener nitration methodologies are being actively explored. These include the use of solid acid catalysts, milder nitrating agents like urea (B33335) nitrate (B79036) or dinitrogen pentoxide, and solvent-free reaction conditions. sibran.runih.govrasayanjournal.co.in Photochemical methods for aromatic nitration are also being investigated as a green alternative. researchgate.net The application of these novel methods to the synthesis of the 3-nitrobenzamide (B147352) core of the target molecule could significantly improve the environmental footprint of its production. benthamdirect.com
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
A significant area of future research for this compound lies in the identification of its biological targets and the elucidation of its mechanism of action. While its structural motifs—a nitro group and a chlorophenyl group—are present in various bioactive molecules, the specific targets for this compound remain largely unknown. bohrium.com
Modern chemical biology provides a powerful toolkit for target identification. nih.govrsc.org Affinity-based methods, where the molecule is modified with a tag to "pull out" its binding partners from cell lysates, are a direct approach to identify protein targets. nih.gov Phenotypic screening, where the effect of the compound is observed in a cell-based or organismal model, followed by target deconvolution using techniques like genetic interaction mapping or computational inference, is another powerful strategy. nih.govrsc.org
Computational approaches, such as inverse docking and chemogenomic methods, can predict potential targets by comparing the structure of this compound to libraries of known ligands for various proteins. nih.govpnas.org These in silico predictions can then guide experimental validation. Given the vast number of proteins in the human proteome, many of which are considered "undruggable" with traditional approaches, there is a significant opportunity to discover novel targets for small molecules like this compound. wikipedia.orgnih.gov The exploration of its effects on less-explored target classes, such as RNA, could also yield exciting discoveries. nih.govpharmaweek.com
Advanced Spectroscopic and Imaging Techniques for In Situ Analysis
Understanding the behavior of this compound, both during its synthesis and in biological or material contexts, requires sophisticated analytical techniques. Advanced in situ spectroscopic and imaging methods are becoming increasingly crucial for real-time monitoring and analysis.
During chemical synthesis, in situ spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the progress of the reaction in real-time, providing valuable kinetic and mechanistic data. optica.orgfrontiersin.org This allows for precise control over reaction conditions and optimization of yield and purity.
For studying the interaction of this compound with biological systems or its incorporation into materials, advanced imaging techniques are invaluable. In situ X-ray spectroscopy and imaging can provide detailed information about the chemical state and spatial distribution of the compound within a sample. spiedigitallibrary.orgresearchgate.netrsc.org Techniques like transmission X-ray microscopy (TXM) can offer nanoscale resolution, allowing for the visualization of the compound's localization in cells or its dispersion in a polymer matrix. spiedigitallibrary.org Furthermore, surface-enhanced Raman spectroscopy (SERS) can be used for the in situ analysis of surface reactions and interactions at extremely low concentrations. rsc.org
Cross-Disciplinary Approaches in Chemical Biology, Materials Science, and Computational Chemistry
The future exploration of this compound will greatly benefit from the convergence of multiple scientific disciplines. A synergistic approach combining chemical biology, materials science, and computational chemistry will be essential to fully realize its potential.
Chemical biology will be instrumental in identifying biological targets and understanding the compound's mode of action, as discussed previously. rsc.org This knowledge could then be leveraged in materials science to design novel "smart" materials. For example, if this compound is found to bind to a specific enzyme, it could be incorporated into a polymer matrix to create a biosensor for that enzyme.
Computational chemistry will serve as a critical bridge between these disciplines. numberanalytics.comlongdom.org Quantum mechanics (QM) and density functional theory (DFT) calculations can predict the electronic properties, reactivity, and spectroscopic signatures of this compound, aiding in the interpretation of experimental data. numberanalytics.comacs.orgacs.org Molecular dynamics (MD) simulations can model the interaction of the compound with biological macromolecules or its behavior within a material, providing insights at the atomic level. longdom.org This integrated computational and experimental approach will facilitate a more rational and efficient design of future research endeavors, from synthesizing new derivatives to developing innovative applications. benthamscience.com
Q & A
Q. What analytical techniques resolve contradictions in reported reaction yields or byproduct formation?
- Methodological Answer :
- HPLC-MS : Identifies low-abundance byproducts (e.g., hydrolyzed amides).
- Reaction Monitoring : In situ IR spectroscopy tracks acyl chloride consumption.
Contradictions in yields (e.g., 60–85%) often arise from amine purity or solvent dryness. Use Dean-Stark traps for azeotropic water removal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
